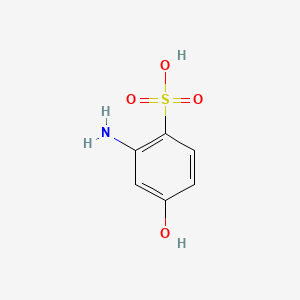

2-Amino-4-hydroxybenzenesulfonic acid

Übersicht

Beschreibung

It appears as a white to yellow crystalline powder and is soluble in water but insoluble in organic solvents . This compound is commonly used as an intermediate in the synthesis of dyes and pigments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-hydroxybenzenesulfonic acid typically involves the reduction of 2-nitrophenol-4-sulfonic acid. There are two main methods for this reduction:

Iron Powder Reduction: This method involves the reduction of 2-nitrophenol-4-sulfonic acid using iron powder in an acidic medium.

Industrial Production Methods

In industrial settings, the production of this compound often follows the hydrogenation method due to its higher yield and efficiency. The process involves dissolving 2-nitrophenol-4-sulfonic acid in water, adjusting the pH with sodium hydroxide, and then hydrogenating the solution under controlled conditions .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-hydroxybenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidation products.

Reduction: It can be further reduced to form amines and other reduced products.

Substitution: The amino and hydroxyl groups on the benzene ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include iron powder and hydrogen gas in the presence of a catalyst.

Substitution: Electrophiles such as halogens, sulfonyl chlorides, and acyl chlorides are commonly used.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 2-Amino-4-hydroxybenzenesulfonic acid typically involves the reduction of 2-nitrophenol-4-sulfonic acid. The two primary methods for this reduction are:

- Iron Powder Reduction : Involves using iron powder in an acidic medium.

- Hydrogenation : This method employs a catalyst, such as Raney nickel, under high pressure and temperature conditions.

In industrial settings, the hydrogenation method is preferred due to its higher yield and efficiency.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation : Produces quinones and other oxidation products.

- Reduction : Can be further reduced to form amines.

- Substitution : The amino and hydroxyl groups can participate in substitution reactions with electrophiles.

Common reagents for these reactions include potassium permanganate for oxidation and hydrogen gas for reduction.

Colorimetric Assays

One of the prominent applications of this compound is in colorimetric assays for glucose determination in serum. This method utilizes the compound as a chromogen in conjunction with glucose oxidase and peroxidase. The assay allows for measuring glucose concentrations as low as 27.8 mmol/L with a high recovery rate of 97.6% .

| Parameter | Value |

|---|---|

| Detection Limit | ≤ 27.8 mmol/L |

| Recovery Rate | 97.6% |

| Reaction Time | 10 minutes |

| Absorbance Measurement | 415 nm |

Synthesis of Conducting Polymers

This compound plays a crucial role in synthesizing conducting polymers, particularly polyaniline derivatives. Research has shown that it can be copolymerized with aniline to enhance electrochemical properties . The polymerization process has been optimized using various templates, leading to materials with improved conductivity and stability .

Enzymatic Reactions

The compound has been utilized in enzymatic reactions where it acts as a substrate for oxidative polymerization processes. Studies have demonstrated that enzymes such as horseradish peroxidase can catalyze the polymerization of arylamines, including derivatives of this compound, resulting in oligomers with desirable properties for electronic applications .

Case Study 1: Glucose Assay Development

A study published in Clinical Chemistry demonstrated the efficacy of using this compound as a chromogen for glucose assays. The results indicated that this method was not only reliable but also simplified the reagent composition required for testing .

Case Study 2: Conductive Polymer Synthesis

Research conducted by Mu et al. (2008) explored the synthesis of poly(aniline-co-2-amino-4-hydroxybenzenesulfonic acid), highlighting its high electrochemical activity compared to traditional polyaniline . This study exemplifies the compound's potential in developing advanced materials for electronic devices.

Wirkmechanismus

The mechanism of action of 2-amino-4-hydroxybenzenesulfonic acid involves its ability to undergo various chemical reactions due to the presence of amino and hydroxyl groups on the benzene ring. These functional groups allow it to participate in oxidation, reduction, and substitution reactions, making it a versatile intermediate in chemical synthesis .

Vergleich Mit ähnlichen Verbindungen

2-Amino-4-hydroxybenzenesulfonic acid can be compared with other similar compounds such as:

2-Aminophenol: Similar structure but lacks the sulfonic acid group, making it less soluble in water.

4-Aminophenol: Similar structure but the amino group is in the para position relative to the hydroxyl group, affecting its reactivity.

2-Hydroxybenzenesulfonic acid: Lacks the amino group, making it less reactive in certain chemical reactions

These comparisons highlight the unique properties of this compound, particularly its solubility in water and its reactivity due to the presence of both amino and hydroxyl groups.

Biologische Aktivität

Introduction

2-Amino-4-hydroxybenzenesulfonic acid (AHBS) is an organic compound characterized by the presence of an amino group, a hydroxy group, and a sulfonic acid group attached to a benzene ring. Its molecular formula is C₆H₇N₁O₄S. This compound has garnered attention in various fields, including biochemistry and pharmacology, due to its diverse biological activities.

Chemical Properties and Structure

AHBS is soluble in water and exhibits significant reactivity due to its functional groups. The amino group allows for conjugation with biomolecules, while the sulfonic acid group can mimic sulfate groups found in biological systems. This unique combination makes AHBS a valuable intermediate in the synthesis of azo dyes and a useful reagent in biochemical assays.

Biological Activities

1. Antimicrobial Activity

AHBS has demonstrated notable antimicrobial properties. In studies, it has shown effectiveness against various bacterial strains, particularly Staphylococcus aureus and Enterococcus faecalis . The compound's antimicrobial activity was assessed using standard methods, revealing that it inhibits bacterial growth at specific concentrations.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus (ATCC 25923) | 15 |

| Enterococcus faecalis (ATCC 29212) | 12 |

| Pseudomonas aeruginosa (ATCC 27853) | 10 |

| Proteus vulgaris (ATCC 13315) | 9 |

The results indicate that AHBS may serve as a potential candidate for developing new antimicrobial agents .

2. Antioxidant Activity

AHBS exhibits significant antioxidant properties, which were evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound was found to scavenge free radicals effectively, with activity increasing with concentration.

| Concentration (mg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 0.1 | 25 |

| 0.5 | 45 |

| 1.0 | 65 |

| 2.0 | 85 |

These findings suggest that AHBS could be utilized as a natural antioxidant in food and pharmaceutical applications .

3. DNA Interaction

The interaction of AHBS with DNA has been investigated through UV-Vis spectroscopy. Studies revealed that AHBS binds to calf thymus DNA (CT-DNA) via electrostatic interactions, leading to DNA cleavage under oxidative conditions. The compound cleaved plasmid DNA pBR322 both hydrolytically and oxidatively, indicating its potential as a therapeutic agent targeting DNA .

4. Enzymatic Applications

AHBS is also employed as a chromogenic reagent in enzymatic assays, particularly for glucose determination in serum samples. It reacts with hydrogen peroxide in the presence of glucose oxidase to produce a colored product measurable by spectrophotometry . This property highlights its utility in clinical diagnostics.

Case Studies

Several studies have explored the biological activities of AHBS:

- A study conducted by Ünaldi & Demir investigated the antimicrobial and antioxidant activities of various sulfonic acid-based compounds, including AHBS, demonstrating its superior efficacy against specific bacterial strains and its significant antioxidant capacity .

- Another research highlighted the application of AHBS as a chromogen in glucose assays, emphasizing its importance in clinical biochemistry .

This compound presents a range of biological activities that make it an attractive compound for further research and application in pharmaceuticals, food science, and clinical diagnostics. Its antimicrobial properties, antioxidant potential, ability to interact with DNA, and role as a chromogenic reagent underscore its versatility and significance in scientific research.

Eigenschaften

IUPAC Name |

2-amino-4-hydroxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3,8H,7H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMZHAPPSICVQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207288 | |

| Record name | 2-Amino-4-hydroxybenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5857-93-2 | |

| Record name | 2-Amino-4-hydroxybenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005857932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-hydroxybenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.